molecular formula C8H4Cl3NS B12093592 4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole

4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole

Cat. No.: B12093592
M. Wt: 252.5 g/mol
InChI Key: MQILKGVFBFSZBE-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole is a heterocyclic organic compound with a fused benzothiazole ring system. Let’s break down its structure:

    Chemical Formula: CHClNOS

    IUPAC Name: 4,6-Dichloro-2-(chloromethyl)-1,3-benzothiazole

    Structure: !Compound Structure

The thiazole ring in this compound contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons of the sulfur atom, satisfying Hückel’s rule.

Preparation Methods

Synthetic Routes::

  • One synthetic route involves the cyclization of 2-chloromethylbenzothiazole with thiourea or substituted thioamides.
  • Another method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea to yield 4,6-dichloro-2-(chloromethyl)benzo[d]thiazole.

Industrial Production:: Industrial-scale production methods may vary, but these synthetic routes provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole can undergo various reactions:

    Electrophilic Substitution: The C-5 atom is susceptible to electrophilic substitution.

    Nucleophilic Substitution: The C-2 atom can participate in nucleophilic substitution reactions.

Common reagents and conditions depend on the specific reaction, but these reactions can lead to diverse products.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It has potential as an antifungal, antimicrobial, or antitumor agent.

    Chemistry: Used as a building block for other compounds.

    Industry: Employed in the synthesis of biocides, dyes, and chemical accelerators.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole can be compared with related compounds such as sulfathiazole (antimicrobial), Ritonavir (antiretroviral), and Tiazofurin (antineoplastic).

Properties

Molecular Formula

C8H4Cl3NS

Molecular Weight

252.5 g/mol

IUPAC Name

4,6-dichloro-2-(chloromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H4Cl3NS/c9-3-7-12-8-5(11)1-4(10)2-6(8)13-7/h1-2H,3H2

InChI Key

MQILKGVFBFSZBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)CCl)Cl)Cl

Origin of Product

United States

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